{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine
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Overview
Description
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach synthesis: This method uses the dehydrogenation of imidazolines to produce imidazoles.
From alpha-halo ketones: This involves the reaction of alpha-halo ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
These reactions are commonly performed under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Scientific Research Applications
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets 1-(3-(1H-imidazol-1-yl)phenyl)-N-methylmethanamine apart is its unique substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(3-imidazol-1-ylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H13N3/c1-12-8-10-3-2-4-11(7-10)14-6-5-13-9-14/h2-7,9,12H,8H2,1H3 |
InChI Key |
OERFMSRLPICYRH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
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